Luminespib mesylate anhydrous
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1051919-21-1 |
|---|---|
Molecular Formula |
C27H35N3O8S |
Molecular Weight |
561.65 |
IUPAC Name |
3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1) |
InChI |
InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4) |
InChI Key |
ZMAQNODASNQSRR-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Luminespib mesylate anhydrous |
Origin of Product |
United States |
Evolution of Hsp90 Inhibitor Discovery and Development Paradigms
The journey to discover and develop Hsp90 inhibitors has been a multi-decade endeavor, marked by a progression from natural products to highly engineered synthetic molecules. researchgate.net Initially, research focused on natural products like geldanamycin (B1684428) and radicicol, which, despite their potent Hsp90 inhibitory activity, were hampered by poor solubility and significant liver toxicity. researchgate.net This led to the development of second-generation inhibitors, often derivatives of these natural compounds, with improved pharmaceutical properties. researchgate.net
A significant shift in the paradigm was the move towards fully synthetic inhibitors, designed through structure-based drug design and high-throughput screening. This approach allowed for greater control over the molecular properties, leading to compounds with increased potency, reduced toxicity, and better target specificity. Luminespib (B612032), emerging from this modern drug discovery era, exemplifies this evolution. It was developed through a multiparameter lead optimization program, overcoming many of the limitations of its predecessors.
Unique Structural Attributes of Luminespib Mesylate Anhydrous As an Isoxazole Based Inhibitor
Luminespib (B612032) is a derivative of 4,5-diarylisoxazole, a chemical scaffold that confers distinct structural and functional properties. nih.govmedkoo.com Its formal chemical name is 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide. nih.gov This isoxazole (B147169) core, combined with its specific side chains, allows for high-affinity binding to the ATP-binding pocket in the N-terminal domain of Hsp90. nih.govinvivochem.com
The structure of Luminespib incorporates a resorcinol (B1680541) ring, a common feature in many potent Hsp90 inhibitors, which plays a crucial role in its interaction with the chaperone protein. nih.gov The morpholine (B109124) group enhances its solubility and pharmacokinetic properties. nih.govcaymanchem.com These structural features collectively contribute to its high potency and selectivity, distinguishing it from earlier classes of Hsp90 inhibitors.
Cellular and Molecular Research Investigations of Luminespib Mesylate Anhydrous
Effects on Cell Proliferation and Viability in Diverse In Vitro Models
Concentration-Dependent Responses Across Various Cancer Cell Lines
Luminespib (B612032) has demonstrated potent anti-proliferative activity across a broad spectrum of human tumor cell lines in a concentration-dependent manner. invivochem.commedchemexpress.com Studies have reported significant inhibition of cell proliferation with GI50 values (the concentration causing 50% inhibition of cell growth) ranging from approximately 2 to 49.6 nM in various cancer cell lines. invivochem.commedchemexpress.comclinisciences.com For instance, in pancreatic cancer cells, luminespib showed a potent inhibitory effect with an IC50 value of 10 nM. invivochem.com Similarly, in non-small cell lung cancer cell lines, significant growth impediment was observed with IC50 values below 100 nmol/L. researchgate.net The average GI50 across a panel of human cancer cell lines was found to be 9 nM. selleckchem.com The cytotoxic effects of luminespib have been observed to be both concentration- and time-dependent in hepatocellular carcinoma cell lines. medkoo.com In a study involving nasopharyngeal carcinoma (NPC) cell lines, luminespib, when used in combination with cisplatin (B142131), showed a stronger suppression of cell growth compared to either drug alone. nih.gov
Table 1: Concentration-Dependent Inhibition of Cancer Cell Lines by Luminespib
| Cell Line Type | IC50/GI50 Value | Reference |
|---|---|---|
| Various Human Tumor Cell Lines | 2.3-49.6 nM (GI50) | invivochem.commedchemexpress.comclinisciences.com |
| Pancreatic Cancer | 10 nM (IC50) | invivochem.com |
| Non-Small Cell Lung Cancer | < 100 nmol/L (IC50) | researchgate.net |
| Gastric Cancer | 2-40 nM (IC50) | selleck.co.jp |
| BEAS-2B (Normal Bronchial Epithelial) | 28.49 nM (IC50) | selleckchem.com |
Induction of Cell Cycle Arrest Mechanisms
A key mechanism through which luminespib exerts its anti-proliferative effects is the induction of cell cycle arrest. invivochem.commedchemexpress.com Treatment with luminespib has been shown to cause cell cycle arrest at the G1-G2 phases in human tumor cells. medkoo.com In PC12 cells, a model for pheochromocytoma, NVP-AUY922 (an alternative name for luminespib) was found to induce cell cycle arrest. researchgate.net Combination therapy studies in nasopharyngeal carcinoma cells have also demonstrated that luminespib, together with cisplatin, induces cell cycle arrest, contributing to the inhibition of cancer cell growth. nih.gov
Pathways of Apoptosis Induction
Luminespib is a potent inducer of apoptosis, or programmed cell death, in cancer cells. invivochem.commedchemexpress.com The inhibition of HSP90 leads to the degradation of client proteins, many of which are crucial for cell survival and the suppression of apoptotic pathways. invivochem.com Treatment with luminespib has been shown to increase the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade, in HSC-2 oral squamous carcinoma cells. selleckchem.com In studies on MC38 colon adenocarcinoma cells, luminespib treatment led to a significant enrichment of the apoptosis pathway and increased activity of Caspase-3/7. bmj.combmj.com Furthermore, luminespib can induce apoptosis through both caspase-dependent and independent pathways. bmj.combmj.com While the pan-caspase inhibitor emricasan (B1683863) could block the activation of Caspase-3/7, it did not prevent cell death mediated by luminespib, suggesting the involvement of caspase-independent mechanisms. bmj.combmj.com The intrinsic apoptosis pathway, involving the activation of Caspase-9, has also been implicated. bmj.combmj.com In some cellular contexts, such as PC12 cells with low levels of the NIX protein, the apoptotic effects of luminespib are enhanced. researchgate.netresearchgate.net
Inhibition of Cell Migration and Invasion in Preclinical Assays
The metastatic spread of cancer is a major cause of mortality, and luminespib has demonstrated the ability to inhibit key processes in metastasis, namely cell migration and invasion. medkoo.commedchemexpress.comnih.gov In pancreatic cancer cells, a low concentration of 10 nM luminespib was sufficient to significantly block both cell migration and invasion. invivochem.commedchemexpress.comclinisciences.com Similarly, in in vitro assays, NVP-AUY922 significantly inhibited tumor cell chemotaxis and invasion. medkoo.com The inhibition of extracellular HSP90 has been suggested as a mechanism for preventing malignant tumor progression by blocking invasion and migration. nih.gov
Modulation of Endothelial Cell Chemotaxis and Tubular Differentiation
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Luminespib has been shown to possess anti-angiogenic properties by affecting endothelial cell functions. medkoo.com It inhibits the proliferation, chemomigration, and tubular differentiation of human endothelial cells. medkoo.com The degradation of platelet-derived endothelial cell growth factor/thymidine phosphorylase (PD-ECGF/TP), an angiogenic factor that stimulates endothelial cell chemotaxis, has been observed following treatment with HSP90 inhibitors. researchgate.net In lung endothelial cells, luminespib was found to counteract the barrier dysfunction induced by Kifunensine, suggesting a role in maintaining endothelial integrity. nih.gov
Unraveling the Impact on Intracellular Signaling Networks and Protein Dynamics
The inhibition of HSP90 by luminespib triggers a cascade of effects on intracellular signaling networks and protein dynamics, fundamentally altering the cellular landscape of cancer cells. selleckchem.comselleck.co.jp A hallmark of HSP90 inhibition is the depletion of its client proteins, many of which are key oncogenic drivers. invivochem.commedchemexpress.com
Upon treatment with luminespib, a compensatory upregulation of other heat shock proteins, notably HSP70 and HSP40, is often observed. medchemexpress.comselleckchem.com This is considered a molecular signature of HSP90 inhibition. medkoo.com Luminespib treatment also leads to the dissociation of the co-chaperone p23 from the HSP90 complex, which then facilitates the recruitment of HSP70. selleckchem.comselleck.co.jp
Luminespib significantly impacts critical signaling pathways involved in cell proliferation, survival, and oncogenesis. It has been shown to decrease the expression of receptor tyrosine kinases such as VEGFR1, 2, 3, and PDGFRα. selleckchem.comselleck.co.jp Furthermore, it leads to a reduction in the levels of total and phosphorylated Akt and ERK, key components of the PI3K/Akt and MAPK/ERK pathways, respectively. selleckchem.comresearchgate.netaacrjournals.org In cancer cells with specific mutations, such as EGFR exon 20 insertion mutants, luminespib can effectively inhibit the mutated receptor and its downstream signaling. aacrjournals.org
The degradation of client proteins is a central consequence of luminespib action. These client proteins include a wide range of kinases, transcription factors, and other proteins essential for tumor progression. invivochem.com For example, in gastric cancer cells, luminespib causes a decreased expression of HER-2. selleckchem.comselleck.co.jp In colorectal cancer, it has been shown to downregulate thymidylate synthase. mdpi.com The degradation of these client proteins is mediated by the proteasome, as evidenced by the restoration of their expression upon treatment with a proteasome inhibitor like MG132. selleckchem.comselleck.co.jp
Table 2: Impact of Luminespib on Intracellular Signaling and Protein Dynamics
| Effect | Key Proteins/Pathways Affected | Reference |
|---|---|---|
| Client Protein Depletion | ERBB2 (HER-2), CRAF, Cyclin-dependent kinase 4, Phospho-AKT/Total AKT, Hypoxia-inducible factor-1α, EGFR, Met, Stat3, Yap | medkoo.comresearchgate.netselleckchem.comselleck.co.jpaacrjournals.org |
| Signaling Pathway Inhibition | PI3K/Akt, MAPK/ERK, STAT3 | medchemexpress.comselleckchem.comresearchgate.netaacrjournals.org |
| Heat Shock Protein Modulation | Upregulation of HSP70 and HSP40 | medchemexpress.comselleckchem.com |
| Co-chaperone Dynamics | Dissociation of p23 from HSP90 complex | selleckchem.comselleck.co.jp |
Destabilization and Downregulation of Specific Oncogenic Client Proteins (e.g., ERBB2, CRAF, CDK4, AKT, HIF-1α, IGF-1Rβ)
A primary mechanism of Luminespib's action is the induction of proteasomal degradation of oncogenic client proteins that are dependent on HSP90 for their conformational stability and function. invivochem.commedkoo.com Research across various cancer cell lines has demonstrated Luminespib's ability to significantly deplete the levels of key proteins driving cancer progression.
In breast cancer cell lines, such as BT474, treatment with Luminespib resulted in the complete loss of ERBB2 (also known as HER2) and a substantial reduction in CDK4 levels. selleckchem.com Similarly, in gastric cancer cells, Luminespib treatment has been shown to decrease the expression of HER2 and the key signaling kinase AKT. selleckchem.comresearchgate.net The compound also effectively downregulates and destabilizes the Insulin-like Growth Factor 1 Receptor β (IGF-1Rβ). selleckchem.com
Studies using other HSP90 inhibitors of the same class have shown degradation of oncoproteins including ERBB2, CRAF, and AKT in melanoma cells. nih.gov Furthermore, Hypoxia-inducible factor 1-alpha (HIF-1α), a crucial transcription factor for cellular adaptation to low oxygen, is a known HSP90 client protein that is destabilized following HSP90 inhibition. atlasgeneticsoncology.orgnih.gov
Table 1: Summary of Oncogenic Client Proteins Downregulated by Luminespib
| Client Protein | Function | Observed Effect of Luminespib | Reference |
|---|---|---|---|
| ERBB2 (HER2) | Receptor tyrosine kinase, promotes cell growth and proliferation | Complete loss or decreased expression. selleckchem.comresearchgate.net | selleckchem.com, researchgate.net |
| CRAF | Serine/threonine-protein kinase, component of MAPK/ERK pathway | Degradation reported with similar HSP90 inhibitors. atlasgeneticsoncology.orgnih.gov | nih.gov, atlasgeneticsoncology.org |
| CDK4 | Cyclin-dependent kinase, regulates cell cycle progression | Substantial reduction in protein levels. selleckchem.com | selleckchem.com |
| AKT | Serine/threonine-protein kinase, central in PI3K pathway for survival and growth | Decreased expression and inhibition of phosphorylation. selleckchem.comnih.gov | selleckchem.com, nih.gov |
| HIF-1α | Transcription factor, mediates response to hypoxia | Degradation and destabilization. atlasgeneticsoncology.orgnih.gov | nih.gov, atlasgeneticsoncology.org |
| IGF-1Rβ | Receptor tyrosine kinase, involved in growth and metabolism | Effective downregulation and destabilization. selleckchem.com | selleckchem.com |
Alterations in STAT3 Signaling Pathways
The Signal Transducer and Activator of Transcription 3 (STAT3) is another important client protein of HSP90. The STAT3 signaling pathway is often constitutively active in cancer cells, promoting survival and proliferation. Research has shown that Luminespib can modulate this pathway. In studies involving chronic lymphocytic leukemia (CLL) cells, a 100 nM concentration of Luminespib was found to significantly reduce changes in STAT3 signaling that were induced by CD40L-expressing fibroblasts. invivochem.commedchemexpress.com This interference with STAT3 signaling highlights another facet of Luminespib's multi-targeted anti-cancer activity. invivochem.com
Investigation of MDM2 and P53 Regulatory Axes
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. nih.govbiorxiv.org Overexpression of MDM2 can lead to the degradation of p53, thereby promoting tumor growth. nih.gov Cellular studies have investigated Luminespib's effect on this regulatory axis. In both bovine and human lung endothelial cells, Luminespib treatment was observed to counteract the induction of MDM2 protein levels caused by the compound Kifunensine. nih.gov By reversing the increase in MDM2, Luminespib can potentially stabilize p53, restoring its tumor-suppressive functions. nih.gov
Modulatory Effects on Myosin Light Chain 2 (MLC2) Phosphorylation
Myosin Light Chain 2 (MLC2) is a regulatory protein whose phosphorylation is a key event in processes like smooth muscle contraction and the regulation of endothelial barrier integrity. nih.govnih.gov Research in bovine and human lung endothelial cells demonstrated that Luminespib opposed the phosphorylation of MLC2 induced by Kifunensine. nih.gov This suggests a role for Luminespib in modulating cellular functions related to the cytoskeleton and vascular permeability. nih.gov
Characterization of Activity Under Specific Cellular Microenvironments
The efficacy of anti-cancer agents can be significantly influenced by the tumor microenvironment. Key characteristics of this environment include regions of low oxygen (hypoxia) and the expression of various metabolic enzymes.
Efficacy in Hypoxic Conditions
Hypoxia is a common feature of solid tumors and often contributes to therapeutic resistance. A significant finding from preclinical studies is that the activity of Luminespib is maintained under hypoxic conditions. invivochem.commedkoo.com This is particularly relevant as a key mediator of the hypoxic response, HIF-1α, is a client protein of HSP90. nih.gov By promoting the degradation of HIF-1α, Luminespib can disrupt the adaptive mechanisms that allow cancer cells to survive in low-oxygen environments. atlasgeneticsoncology.orgnih.gov While one study noted that Luminespib's effect on ciliation was different at 20% versus 5% oxygen tension, the broader consensus is that its core cytotoxic activity is not compromised by hypoxia. invivochem.commedkoo.commedchemexpress.com
Independence from NQO1/DT-diaphorase Activity
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is often overexpressed in tumor tissues. nih.govsigmaaldrich.com The activity of some first-generation HSP90 inhibitors was dependent on this enzyme. A crucial advantage of Luminespib is that its activity is independent of NQO1/DT-diaphorase status. invivochem.commedkoo.com This independence broadens its potential applicability across a wider range of tumors, irrespective of their NQO1 expression levels, and represents a significant improvement over earlier HSP90 inhibitors.
Influence on Endoplasmic Reticulum (ER) Stress and Oxidative Damage Responses
The inhibition of Heat Shock Protein 90 (HSP90) by compounds such as Luminespib mesylate anhydrous can lead to an accumulation of misfolded proteins. This accumulation disrupts the normal protein-folding capacity of the endoplasmic reticulum (ER), leading to a state known as ER stress. In response to ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis, in part through the induction of the transcription factor C/EBP homologous protein (CHOP).
Role of CHOP Expression in Cellular Responses
Research has demonstrated that the inhibition of HSP90 is associated with the activation of the UPR pathway, culminating in the upregulation of CHOP. ashpublications.org Luminespib, as a potent HSP90 inhibitor, has been shown to induce ER stress, which is characterized by the accumulation of unfolded proteins and structural defects in the ER. nih.gov This response is a key mechanism through which Luminespib exerts its cytotoxic effects in various cancer cell lines.
The induction of CHOP is a critical event in the cellular response to HSP90 inhibition. ashpublications.org Studies have shown that treatment with HSP90 inhibitors, including Luminespib (also known as AUY922), leads to a significant increase in CHOP expression. nih.govnih.gov This upregulation of CHOP is considered a key mediator of the pro-apoptotic signaling cascade initiated by ER stress. e-century.us The underlying mechanism for this has been attributed to the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway. nih.gov Upon ER stress, the kinase PERK is activated, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn promotes the transcription of the CHOP gene.
The functional consequence of CHOP induction in response to Luminespib treatment is the promotion of apoptosis. CHOP can mediate its pro-apoptotic effects through various mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, CHOP has been shown to be a key regulator of Death Receptor 5 (DR5) expression, and the depletion of CHOP can prevent apoptosis induced by various anticancer drugs. e-century.us In Ewing's sarcoma cells, treatment with Luminespib led to the accumulation of DR5, reflecting ER stress. nih.gov
Furthermore, enhanced CHOP expression has been linked to significant disturbances in redox homeostasis, preparing photoreceptor cells for apoptosis. nih.gov This indicates a potential interplay between ER stress and oxidative damage responses following HSP90 inhibition. While the primary role of CHOP in the context of Luminespib treatment appears to be pro-apoptotic, it is important to note that the cellular effects of CHOP can be context-specific. nih.gov
The following table summarizes findings from studies on the effect of HSP90 inhibitors, including Luminespib, on markers of ER stress.
| Compound | Cell Line | Observed Effect on ER Stress Markers | Reference |
|---|---|---|---|
| Luminespib (AUY922) | A673 and WE-68 (Ewing's Sarcoma) | Induced ER structural defects and accumulation of GRP78 and CHOP. | nih.gov |
| Luminespib (AUY922) | 661W (Photoreceptor-derived) | Induced cytotoxic effects ascribed to ER stress and oxidative damage, with enhanced CHOP expression. | nih.gov |
| 17-AAG (HSP90 Inhibitor) | U266 (Myeloma) | Induced splicing of XBP1 and increased levels of CHOP. | ashpublications.org |
| 17-AAG (HSP90 Inhibitor) | HCT116 (Colon Cancer) | Upregulated CHOP, which was found to be a key regulator of DR5 expression. | e-century.us |
| Radicicol (HSP90 Inhibitor) | U266 (Myeloma) | Induced splicing of XBP1 and increased levels of CHOP. | ashpublications.org |
Preclinical in Vivo Research Studies of Luminespib Mesylate Anhydrous
Antitumor Effects in Xenograft and Genetically Engineered Murine Models
Luminespib (B612032) has demonstrated significant, statistically significant growth inhibition and even regression across a diverse range of human tumor xenografts. invivochem.commedkoo.com In studies using athymic mice, daily administration of luminespib resulted in substantial antitumor effects. For instance, in a BT474 breast cancer xenograft model, a treated/control ratio of 21% was observed, with regressions occurring in 5 out of 12 tumors. invivochem.com Similar potent activity was seen in an A2780 ovarian carcinoma model, which resulted in a treated/control value of 10.5%. invivochem.com The compound has also shown efficacy in models of glioblastoma (U87MG), prostate cancer (PC3), and melanoma (WM266.4), with tumor growth inhibitions of 93%, 63%, and 69% respectively (corresponding to treated/control ratios of 7%, 37%, and 31%). invivochem.com
Furthermore, luminespib has shown robust antitumor responses in hepatocellular carcinoma (HCC) and pancreatic cancer xenograft models, significantly reducing tumor volume and final tumor weight compared to control groups. medkoo.comnih.govresearchgate.net In a syngeneic mouse model using MC38 colon adenocarcinoma cells, luminespib treatment alone delayed tumor growth, achieving a tumor growth inhibition (TGI) rate of 71% when combined with a caspase-9 inhibitor. nih.gov Its efficacy has also been noted in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) xenograft models. nih.govnih.gov
Interactive Table: Antitumor Activity of Luminespib in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Efficacy Measurement (Treated/Control Ratio) | Reference |
| Breast Cancer | BT474 | 21% | invivochem.com |
| Ovarian Cancer | A2780 | 11% | invivochem.com |
| Glioblastoma | U87MG | 7% | invivochem.com |
| Prostate Cancer | PC3 | 37% | invivochem.com |
| Melanoma | WM266.4 | 31% | invivochem.com |
| Hepatocellular Carcinoma | N/A | Significant tumor volume reduction | medkoo.comnih.gov |
| Pancreatic Cancer | L3.6pl | Significant tumor growth reduction | invivochem.com |
Analysis of Anti-metastatic Potential in Animal Models
Beyond inhibiting primary tumor growth, luminespib has demonstrated significant anti-metastatic capabilities in animal models. invivochem.com In an experimental lung metastasis model using WM266.4 melanoma cells, treatment with luminespib resulted in a significant reduction in lung metastases. invivochem.commedkoo.com Similarly, in an orthotopic and metastatic model of human prostate carcinoma (PC3LN3), the compound not only reduced primary tumor growth but also decreased the incidence and mass of local lymph node metastases. invivochem.com This anti-metastatic effect is attributed to the inhibition of tumor cell chemotaxis and invasion, critical steps in the metastatic cascade. invivochem.commedkoo.com Even at low doses, luminespib has been shown to restrict metastatic phenotypes in NSCLC cells. e-century.usnih.gov
Luminespib exerts anti-angiogenic effects by disrupting the formation of new blood vessels essential for tumor growth. researchgate.net In vivo studies have shown that treatment with luminespib leads to a significant reduction in tumor microvessel density in xenograft models. invivochem.commedkoo.com This effect is linked to the Hsp90-dependent degradation of key pro-angiogenic factors. The compound has been shown to inhibit the proliferation, migration, and tubular differentiation of human endothelial cells. invivochem.com By targeting Hsp90, luminespib leads to the depletion of client proteins crucial for angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby inhibiting the tumor's ability to establish a blood supply. researchgate.netselleckchem.com
Pharmacodynamic Biomarkers in Non-Human Organisms
The in vivo activity of luminespib is confirmed by monitoring specific pharmacodynamic biomarkers in tumor tissues, which provide evidence of target engagement and downstream biological effects.
A well-established molecular signature of Hsp90 inhibition is the compensatory up-regulation of Heat Shock Protein 72 (Hsp72). invivochem.comnih.gov This response has been consistently demonstrated in xenograft tissues following luminespib administration. medkoo.com For example, in U87MG glioblastoma xenografts, Hsp72 expression increased to between 228% and 530% of control levels. invivochem.com In HCT116 colon carcinoma xenografts, Hsp72 levels were also significantly quantified by ELISA after treatment. researchgate.net This robust induction of Hsp72 serves as a reliable surrogate marker, confirming that luminespib has effectively engaged its Hsp90 target within the tumor in vivo. medkoo.comnih.govresearchgate.net
The primary mechanism through which luminespib exerts its antitumor effects is the destabilization and subsequent proteasomal degradation of Hsp90's oncogenic client proteins. selleckchem.com This depletion has been extensively documented in vivo. In BT474 breast cancer xenografts, treatment led to the complete loss of ERBB2 (HER2) and substantial depletion of Estrogen Receptor α (ERα), alongside reductions in CDK4 and phospho-ERK1/2. invivochem.comselleckchem.com In U87MG glioblastoma tumors, levels of phospho-AKT and HIF-1α were significantly reduced. invivochem.com Similarly, studies in other xenograft models have confirmed the depletion of clients such as C-RAF. researchgate.net This degradation of key drivers of cell proliferation, survival, and signaling pathways is directly concordant with the observed therapeutic effects. invivochem.commedkoo.com
Interactive Table: In Vivo Pharmacodynamic Effects of Luminespib in Xenograft Tumors
| Biomarker | Effect | Tumor Model | Reference |
| Hsp72 | Induction | U87MG Glioblastoma | invivochem.com |
| Hsp72 | Induction | HCT116 Colon Carcinoma | researchgate.net |
| Hsp70 (Hsp72) | Induction | Hepatocellular Carcinoma | medkoo.comnih.gov |
| ERBB2 (HER2) | Depletion | BT474 Breast Cancer | invivochem.com |
| ERα | Depletion | BT474 Breast Cancer | invivochem.com |
| CDK4 | Depletion | BT474 Breast Cancer | invivochem.com |
| Phospho-AKT | Depletion | U87MG Glioblastoma | invivochem.com |
| C-RAF | Depletion | HCT116 Colon Carcinoma | researchgate.net |
| HIF-1α | Depletion | U87MG Glioblastoma | invivochem.com |
Research in Non-Oncological Preclinical Models
Studies on Myelination Processes in Neuropathic Murine Models
Luminespib (also known as AUY922 or NVP-AUY922) has been investigated for its potential therapeutic effects on myelination in the context of hereditary demyelinating neuropathies. nih.govnih.gov These neuropathies, such as those linked to the peripheral myelin protein 22 (PMP22), involve disrupted protein trafficking, making them relevant targets for therapies involving molecular chaperones like Heat Shock Protein 90 (HSP90). nih.govnih.gov
In a significant in vivo study, researchers utilized two distinct neuropathic mouse models, the C22 and Trembler J (TrJ) mice, to assess the effects of Luminespib. nih.govnih.govacs.org The C22 mouse model overexpresses the wild-type PMP22 protein, leading to a progressive neuropathy, while the TrJ model carries a missense mutation in the Pmp22 gene, resulting in a more severe phenotype. nih.gov
The research identified Luminespib as a potent inducer of the chaperone pathway in Schwann cells, the primary myelinating cells of the peripheral nervous system. nih.govacs.org In vivo administration of Luminespib was found to preserve myelinated peripheral nerves in both the C22 and TrJ mouse models. nih.govacs.org Specifically, in the C22 mice, treatment with Luminespib attenuated the decline in neuromuscular performance. nih.govnih.gov This was evidenced by improved maintenance of myelinated nerves and a notable attenuation in the decline of both rotarod performance and peak muscle force production. nih.govnih.govacs.org
While Luminespib treatment led to improvements in nerve myelination in the more severe TrJ neuropathic mice, these morphological improvements did not translate to an enhancement in neuromuscular performance in this specific model. nih.gov The findings from these studies underscore the significance of proteostasis (protein homeostasis) in neuromuscular function and validate the HSP90 pathway as a potential therapeutic target for certain hereditary neuropathies. nih.govnih.gov
Table 1: Neuromuscular Performance in C22 Neuropathic Mice Treated with Luminespib Mesylate Anhydrous
| Metric | Observation in Treated C22 Mice | Reference |
|---|---|---|
| Rotarod Performance | Attenuated decline compared to vehicle | nih.gov, nih.gov |
| Peak Muscle Force | Attenuated decline in production compared to vehicle | nih.gov, nih.gov |
| Nerve Morphology | Improved maintenance of myelinated nerves | nih.gov |
Investigation of Mechanisms Contributing to Retinal Degeneration in Ocular Animal Models
The investigation of HSP90 inhibitors in ocular animal models has revealed potential toxicities, with several studies highlighting mechanisms through which these compounds, including Luminespib, can contribute to retinal degeneration. mdpi.comresearchgate.netresearchgate.net While HSP90 inhibition can be protective in some models of retinal disease, prolonged inhibition can also be detrimental to photoreceptor proteostasis. mdpi.comnih.gov
Preclinical studies in various animal models have reported severe retinal degeneration following treatment with HSP90 inhibitors. mdpi.comresearchgate.netresearchgate.net Specifically, intravenous administration of Luminespib has been shown to promote photoreceptor cell death in Sprague Dawley rats. mdpi.comresearchgate.net Further investigations in Brown Norway and Wistar rats demonstrated that Luminespib induced abnormal electroretinographic (ERG) responses and disorganization of the photoreceptor outer segments (OS). mdpi.comresearchgate.net
The mechanism of this toxicity appears to be linked to the crucial role of HSP90 in maintaining the stability and function of key proteins within the retina. mdpi.comnih.gov Research suggests that the extent of ocular toxicity correlates with the retinal biocompatibility and clearance rate of the specific HSP90 inhibitor. mdpi.comresearchgate.net High levels of accumulation and prolonged inhibition of HSP90 in the retina can lead to the degradation of essential HSP90 client proteins, ultimately resulting in photoreceptor cell death. mdpi.comresearchgate.net
Identified HSP90 client proteins essential for vision include rhodopsin kinase (GRK1) and phosphodiesterase (PDE6). nih.gov Sustained inhibition of HSP90 can lead to a post-translational reduction in the levels of these proteins, which would be expected to adversely affect visual function. nih.gov Furthermore, Hsp90α deficiency in mice has been shown to cause rhodopsin retention in the inner segment and subsequent retinal degeneration, a process linked to the destabilization of microtubules necessary for vesicle transportation. mdpi.com Therefore, the administration of potent HSP90 inhibitors like Luminespib can disrupt these delicate homeostatic mechanisms, leading to structural and functional retinal damage.
Table 2: Summary of this compound Effects in Ocular Animal Models
| Animal Model | Finding | Contributing Mechanism | Reference |
|---|---|---|---|
| Sprague Dawley Rats | Promoted photoreceptor cell death | Prolonged HSP90 inhibition leading to degradation of client proteins | mdpi.com, researchgate.net |
| Brown Norway & Wistar Rats | Abnormal ERG responses, photoreceptor OS disorganization | Disruption of phototransduction components | mdpi.com, researchgate.net |
Academic Approaches to Enhanced Efficacy and Understanding Resistance in Preclinical Contexts
Rational Design of Preclinical Combination Therapies
The therapeutic potential of luminespib (B612032) mesylate anhydrous, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been extensively explored in preclinical settings, not only as a monotherapy but also, and perhaps more significantly, in combination with other anticancer agents. The rationale behind these combination strategies is to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each agent.
Synergistic Effects with Established Chemotherapeutics (e.g., Cisplatin (B142131), Vinorelbine)
Preclinical studies have demonstrated the synergistic potential of combining luminespib with traditional chemotherapeutic agents. For instance, luminespib has been shown to exhibit synergistic activity with both cisplatin and vinorelbine (B1196246) in non-small cell lung cancer (NSCLC) cells. researchgate.netscholaris.caresearchgate.net This synergy is often cell line dependent. researchgate.net
In a study investigating cisplatin-resistant nasopharyngeal carcinoma (NPC) cells, the combination of luminespib and cisplatin significantly inhibited the proliferation of both cisplatin-resistant and non-resistant NPC cells. e-century.usnih.govnih.gov This combination therapy was found to induce apoptosis and was associated with increased cleavage of PARP, a marker of programmed cell death. e-century.usnih.govnih.gov Furthermore, in vivo studies using nude mice xenograft models showed that the combination treatment resulted in enhanced tumor growth inhibition without significant adverse effects. e-century.usnih.govnih.gov The combination of luminespib and cisplatin has also been shown to have synergistic inhibitory effects on the growth of human NPC cells, suggesting a potential to improve therapeutic outcomes. e-century.us
The following table summarizes the combination effects of luminespib with cisplatin in different non-small cell lung cancer cell lines:
| Cell Line | Molar Ratio (LUM:CDDP) | Combination Effect |
| H460 | Various | Mostly Additive and Antagonistic |
| H520 | 1:10 | Synergistic |
| H520 | 1:20 | Synergistic |
Data adapted from cytotoxicity assays. researchgate.net
Similarly, the combination of luminespib with vinorelbine has been evaluated. In H460 cells, the combination was found to be mostly additive and antagonistic. However, in H520 cells, most ratios of luminespib and vinorelbine resulted in additive and synergistic effects. researchgate.net
Combinations with Targeted Agents (e.g., Bortezomib (B1684674), Sorafenib)
The combination of luminespib with targeted therapies has also shown promise in preclinical models. Preclinical activity of luminespib with or without the proteasome inhibitor bortezomib has been observed in multiple myeloma (MM) cells. nih.govresearchgate.net This led to a phase 1/1B clinical trial to assess the combination in patients with relapsed or refractory MM. nih.gov In preclinical models of multiple myeloma, the Hsp90 inhibitor pimitespib, which shares a similar mechanism of action with luminespib, demonstrated synergistic antitumor activity when combined with bortezomib. tandfonline.com
The combination of Hsp90 inhibitors with sorafenib (B1663141), a multi-kinase inhibitor, has been investigated in hepatocellular carcinoma (HCC). nih.govresearchgate.net In HCC cell lines, luminespib combined with sorafenib synergistically inhibited cell viability. researchgate.net This combination has the potential to improve the therapeutic outcomes for HCC patients. nih.gov
Another study showed that the combination of luminespib with a PI3K/mTOR inhibitor, NVP-BEZ235, was synergistic in inducing cell death in cholangiocarcinoma (CCA) cells. ebi.ac.uk
Preclinical Evaluation of Combination Efficacy in Cell Lines and Animal Models
The efficacy of luminespib in combination therapies has been rigorously evaluated in various preclinical models, including a wide range of cancer cell lines and animal xenografts.
In colorectal cancer, a study translated the consensus molecular subtypes (CMS) to preclinical models and found that cell lines with CMS1 (microsatellite instability/immune) and CMS4 (mesenchymal) phenotypes exhibited strong sensitivity to Hsp90 inhibitors. aacrjournals.orgaacrjournals.org A combination of 5-fluorouracil (B62378) and luminespib showed potential to alleviate chemoresistance in a CMS4 patient-derived xenograft (PDX) model. aacrjournals.orgaacrjournals.org
In nasopharyngeal carcinoma, the combination of luminespib and cisplatin demonstrated enhanced tumor growth inhibition in nude mice xenograft models. e-century.usnih.govnih.gov Similarly, in a hepatocellular carcinoma murine model using Huh7 cells, luminespib led to a significant decrease in in vivo tumor growth. researchgate.net
The following table summarizes the IC50 values for luminespib and cisplatin, alone and in combination, in nasopharyngeal carcinoma cell lines after 72 hours of treatment:
| Cell Line | Treatment | IC50 [Log μM] |
| Hone1 | Luminespib | - |
| Hone1 | Cisplatin | - |
| Hone1 | Combination | Lower than individual drugs |
| CNE1 | Luminespib | - |
| CNE1 | Cisplatin | - |
| CNE1 | Combination | Lower than individual drugs |
| Hone1-M/R | Luminespib | - |
| Hone1-M/R | Cisplatin | - |
| Hone1-M/R | Combination | Lower than individual drugs |
| HK1-M/R | Luminespib | - |
| HK1-M/R | Cisplatin | - |
| HK1-M/R | Combination | Lower than individual drugs |
Data indicates that the combination treatment yielded superior IC50 values compared to individual drug treatments, suggesting enhanced antiproliferative efficacy. nih.gov
Elucidation of Resistance Mechanisms to Hsp90 Inhibition
Despite the promising preclinical activity of Hsp90 inhibitors like luminespib, the development of resistance, both intrinsic and acquired, remains a significant challenge. Understanding the underlying mechanisms of resistance is crucial for developing strategies to overcome it.
Cellular Mechanisms of Intrinsic Resistance
Intrinsic resistance refers to the inherent lack of response of cancer cells to a drug from the outset of treatment. frontiersin.orgnih.gov This can be attributed to several factors, including:
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the effects of Hsp90 inhibition. nih.gov For example, in HER2-positive gastric cancer cells with intrinsic resistance to lapatinib (B449), activation of the AKT signaling pathway can bypass HER2 inhibition. nih.gov
Genetic alterations: Pre-existing genetic mutations can confer intrinsic resistance. For instance, in EGFR-mutant non-small cell lung cancer (NSCLC), certain EGFR exon 20 insertion mutations are intrinsically resistant to some EGFR tyrosine kinase inhibitors (TKIs). mdpi.com However, these mutant proteins often rely on Hsp90 for their stability, making them potential targets for Hsp90 inhibitors like luminespib. mdpi.com
Tumor heterogeneity: The presence of diverse cancer cell populations within a tumor, including cancer stem cells, can contribute to intrinsic resistance. frontiersin.org
Characterization of Acquired Resistance in Cell Line Models
Acquired resistance develops in initially sensitive tumors after a period of treatment. nih.gov Studies using cell line models have been instrumental in characterizing the mechanisms of acquired resistance to Hsp90 inhibitors.
In one study, KRAS-mutant non-small cell lung cancer (NSCLC) cell lines (A549 and H1944) were made resistant to luminespib by continuous exposure to increasing concentrations of the drug. e-crt.org The resulting resistant cell lines, designated A549R and H1944R, exhibited overexpression of integrin αvβ3, which in turn activated focal adhesion kinase (FAK). e-crt.org This FAK activation was identified as a bypass mechanism leading to acquired resistance. e-crt.org
Another study developed lapatinib-resistant HER2-positive gastric cancer cell lines (OE19/LR and N87/LR). nih.gov These acquired resistant cells remained dependent on the HER2 signaling pathway, including the AKT pathway. nih.gov The combination of luminespib and lapatinib showed a dramatic synergistic effect in these resistant cell lines, suggesting a strategy to overcome acquired resistance. nih.gov
The development of resistance to Hsp90 inhibitors can also involve the upregulation of drug efflux pumps. In prostate cancer cells that acquired resistance to the Hsp90 inhibitor 17-AAG, an increased mRNA expression of the ABC transporter P-glycoprotein (P-gp) was observed. nih.gov
Cross-Resistance or Sensitivity to Other Therapeutic Modalities
The inhibition of Heat shock protein 90 (HSP90) by luminespib mesylate anhydrous presents a significant strategy for overcoming resistance to various cancer therapies. mdpi.com HSP90 is a crucial molecular chaperone involved in the folding and stability of numerous oncogenic proteins that drive tumor growth, proliferation, and survival. mdpi.comresearchgate.net By targeting HSP90, luminespib can deplete these client proteins, thereby sensitizing cancer cells to other therapeutic agents and reversing resistance mechanisms. mdpi.commdpi.com
Preclinical studies have consistently demonstrated that combining HSP90 inhibitors like luminespib with chemotherapy or radiotherapy can produce synergistic anticancer effects. mdpi.com This approach allows for the use of lower doses of the combined agents compared to monotherapy, potentially reducing toxic side effects. mdpi.com The rationale for this synergy lies in HSP90's role in stabilizing proteins involved in DNA damage repair and cell cycle checkpoints, which are often the targets of conventional therapies. mdpi.com For instance, inhibiting HSP90 can abrogate S and G2/M cell cycle checkpoint controls by promoting the degradation of client kinases such as CHK1 and WEE1. mdpi.com
In the context of specific chemotherapeutic agents, luminespib has shown promise in overcoming resistance. Research on cisplatin-resistant nasopharyngeal carcinoma (NPC) cell lines revealed that combining luminespib with cisplatin could effectively address this resistance. nih.gove-century.us Similarly, studies have explored the combination of luminespib with pemetrexed (B1662193) in non-squamous non-small cell lung cancer (NSCLC), based on the finding that luminespib reduces the levels of dihydrofolate reductase (DHFR), a key target of pemetrexed. researchgate.net In models of adrenocortical carcinoma, luminespib demonstrated the ability to significantly decrease cell viability both as a single agent and in combination with the standard EDP-M chemotherapy regimen (etoposide, doxorubicin, cisplatin, mitotane). frontiersin.org
Luminespib also shows potential in overcoming resistance to targeted therapies. For example, it has demonstrated efficacy in preclinical models of mantle cell lymphoma that have developed resistance to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. nih.gove-century.us In HER2-positive breast cancer, HSP90 inhibitors have shown activity in tumors that have become resistant to trastuzumab. mdpi.com
Furthermore, HSP90 inhibitors are recognized as potent radiosensitizers. focusbiomolecules.com The chaperone protein is involved in pathways that respond to DNA damage caused by radiation. mdpi.com By inhibiting HSP90, luminespib can disrupt these repair mechanisms, enhancing the cell-killing effects of radiotherapy. mdpi.com Studies with other HSP90 inhibitors like ganetespib (B611964) have confirmed this principle in pancreatic cancer models, where inhibition of HSP90 potentiated the effects of radiation by modulating key pathways involving HIF-1α, STAT3, and AKT. nih.gov Another HSP90 inhibitor, onalespib, also demonstrated synergistic anti-cancer effects when combined with radiotherapy in both in vitro and in vivo models. researchgate.net
Table 1: Preclinical Synergistic Effects of Luminespib with Other Therapeutic Modalities
| Combination Agent | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| Cisplatin | Nasopharyngeal Carcinoma (Cisplatin-Resistant) | Overcomes resistance and enhances therapeutic efficacy. | nih.gove-century.us |
| Pemetrexed | Non-Squamous Non-Small Cell Lung Cancer | Potential for synergy through downregulation of DHFR. | researchgate.net |
| EDP-M Scheme | Adrenocortical Carcinoma | Significant decrease in cell viability in combined treatments. | frontiersin.org |
| Ibrutinib | Mantle Cell Lymphoma (Ibrutinib-Resistant) | Overcomes resistance to the targeted therapy. | nih.gove-century.us |
| Radiotherapy | Various Tumor Cells | Acts as a radiosensitizer, enhancing the effects of radiation. | mdpi.comfocusbiomolecules.com |
| Trastuzumab | HER2 (+) Breast Cancer (Trastuzumab-Resistant) | Shows antitumor activity in resistant models. | mdpi.com |
Development and Characterization of Advanced Drug Delivery Systems
The clinical progression of potent anticancer agents like luminespib has been hampered by challenges such as dose-limiting toxicities. scholaris.ca To address these limitations, research has focused on developing advanced drug delivery systems. These systems aim to improve the therapeutic index of luminespib by enhancing its delivery to tumor tissues while minimizing systemic exposure. Nanoformulations, such as protein-based nanoparticles and liposomes, are at the forefront of this research, offering a platform to improve drug solubility, stability, and targeted delivery. scholaris.camdpi.com
Design and Synthesis of Nanoformulations (e.g., Bovine Serum Albumin Nanoparticles, Thermosensitive Liposomes)
Bovine Serum Albumin (BSA) Nanoparticles: A key strategy for nano-encapsulation involves using biocompatible proteins like bovine serum albumin (BSA). Luminespib-loaded BSA nanoparticles have been synthesized using a classical desolvation method. mdpi.com In this process, BSA is first dissolved in an aqueous solution and the pH is adjusted to approximately 8.0. Luminespib, dissolved in absolute ethanol, is then added dropwise to the BSA solution under controlled conditions using a syringe pump. The slow addition of the ethanolic drug solution into the aqueous protein solution induces the desolvation of BSA, leading to the formation of a nanoparticle suspension as the protein encapsulates the drug. mdpi.com Molecular docking studies predict that luminespib binds within a hydrophilic domain of BSA, facilitating the formation of these drug-BSA nanoconjugates. mdpi.com This method produces nanoparticles that can be dispensed in an aqueous vehicle, which is advantageous for administration. mdpi.com
Thermosensitive Liposomes: Another advanced delivery strategy involves the use of thermosensitive liposomes. This is the first time a liposomal formulation has been developed for luminespib. scholaris.ca These liposomes are designed to be stable at physiological body temperature but to rapidly release their encapsulated drug payload when subjected to mild hyperthermia (temperatures above 40°C) at the tumor site. This heat-activated delivery mechanism allows for high concentrations of luminespib to be released directly within the tumor, potentially enhancing its efficacy while reducing systemic toxicity. scholaris.ca The development of these "ThermoLUM" liposomes represents a significant step in creating a heat-activated nanomedicine to improve the anticancer potential of luminespib. scholaris.ca
In Vitro Release Kinetics and Stability of Encapsulated this compound
The characterization of nanoformulations is critical to ensure their potential for effective drug delivery. This includes assessing the stability of the formulation and the release profile of the encapsulated drug.
For luminespib-loaded BSA nanoparticles , the interaction between the drug and the protein carrier has been studied using fluorescence quenching experiments. mdpi.com These studies confirm the binding of luminespib to BSA, which is a prerequisite for stable encapsulation during nanoparticle formation. The stability of the resulting nanoconjugates is essential for their transit in the bloodstream to the target site.
For thermosensitive liposomes , the key feature is heat-triggered drug release. In vitro studies have characterized the physicochemical properties and release kinetics of these formulations. The "ThermoLUM" liposomes were found to be stable at normal body temperature, retaining the encapsulated luminespib. However, upon heating to temperatures used in hyperthermia treatments, they exhibit rapid release of the drug. scholaris.ca Furthermore, these liposomal formulations have demonstrated robust storage stability, which is crucial for their potential future clinical translation. scholaris.ca
Table 2: Characteristics of this compound Nanoformulations
| Nanoformulation | Synthesis/Design Principle | Release Mechanism | Key Characterization Finding | Reference |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) Nanoparticles | Desolvation method causing protein encapsulation of the drug. | Diffusion/dissolution from the protein matrix. | Fluorescence quenching confirms drug-BSA interaction and binding. | mdpi.com |
| Thermosensitive Liposomes | Encapsulation within a lipid bilayer designed to be heat-sensitive. | Rapid, heat-triggered release at hyperthermic temperatures (>40°C). | Formulation shows robust storage stability and efficient heat-activated release. | scholaris.ca |
Enhanced Cellular Uptake and Biological Activity of Nanoformulations in Research Models
The primary goal of developing advanced drug delivery systems is to improve the therapeutic outcome. Preclinical research models have shown that nanoformulations of luminespib can lead to enhanced cellular uptake and biological activity.
The development of luminespib-loaded BSA nanoparticles was specifically aimed at improving therapy for breast and pancreatic cancer. mdpi.com By packaging the drug into nanoparticles, it is anticipated that tumor uptake will be enhanced through mechanisms like the enhanced permeability and retention (EPR) effect, leading to greater anticancer activity compared to the free drug.
For thermosensitive liposomes , in vitro studies have confirmed that the heat-activated nanomedicine formulation improves the anticancer potential of luminespib. scholaris.ca Cytotoxicity assays using non-small cell lung cancer cells demonstrated that combining heat-activated liposomal luminespib with other chemotherapeutics like cisplatin or vinorelbine could achieve synergistic effects. This approach offers the potential to resuscitate the clinical prospects of luminespib by enabling targeted, high-concentration delivery that overcomes previous toxicity barriers. scholaris.ca
Advanced Research Methodologies and Future Academic Directions
High-Throughput Screening and Lead Optimization Strategies in Hsp90 Inhibitor Discovery
The discovery of Hsp90 inhibitors, including the class to which Luminesp-ib belongs, has been significantly propelled by high-throughput screening (HTS) methodologies. nih.govingentaconnect.com These assays are designed to rapidly assess large chemical libraries for compounds that can modulate Hsp90 activity. nih.gov Several HTS approaches have been developed, each targeting different aspects of Hsp90 function:
Inhibition of ATP Hydrolysis: Assays that measure the inhibition of Hsp90's ATPase activity are a common primary screen. nih.gov
Competitive Ligand Binding: These screens identify compounds that compete with ATP for binding to the N-terminal domain of Hsp90. nih.gov
Chaperone Activity Inhibition: HTS can also be based on the ability of a compound to prevent Hsp90 from refolding denatured proteins, such as luciferase. nih.gov
Client Protein Depletion: Cell-based assays that measure the degradation of known Hsp90 client proteins are also utilized. nih.gov
Fluorescence Resonance Energy Transfer (FRET)-based HTS systems have also been developed to identify competitive Hsp90 inhibitors in a high-throughput manner. koreascience.kr Once initial "hits" are identified through HTS, lead optimization strategies are employed to enhance their pharmacological properties. This iterative process involves synthetic modifications to the lead compound to improve potency, selectivity, and pharmacokinetic profiles. For instance, the development of isoxazole-based Hsp90 inhibitors was inspired by the therapeutic potential of this chemical scaffold, leading to the design and synthesis of new derivatives with improved binding affinities. d-nb.info
Structural Biology and Biophysical Characterization of Luminespib (B612032) Mesylate Anhydrous-Hsp90 Interactions
A deep understanding of the molecular interactions between Luminespib and Hsp90 is fundamental to its development. Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the binding mode of Luminespib to the N-terminal ATP-binding pocket of Hsp90. chemicalprobes.org These studies provide a detailed, three-dimensional view of the drug-target interaction, revealing key amino acid residues involved in binding.
Biophysical methods complement structural data by providing quantitative information on binding affinity and kinetics. Techniques such as fluorescence polarization (FP) competitive binding assays are used to determine the potency of inhibitors like Luminespib, with reported IC50 values in the nanomolar range. chemicalprobes.org
Computational Modeling and In Silico Approaches for Target Engagement and Pathway Prediction
Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and are extensively applied in the study of Hsp90 inhibitors like Luminespib. researchgate.net These methods serve multiple purposes, from initial hit identification to predicting the broader biological consequences of Hsp90 inhibition.
Structure-based virtual screening is a computational technique used to identify novel Hsp90 inhibitor scaffolds from large compound databases. nih.gov Molecular docking simulations can predict the binding poses and estimate the binding affinity of potential inhibitors, guiding the selection of compounds for experimental testing. researchgate.net For instance, docking studies with Luminespib have helped to understand its interaction with the Hsp90 active site. researchgate.net
Furthermore, computational methods are used to predict the polypharmacology of Hsp90 inhibitors, which is the ability of a drug to interact with multiple targets. biorxiv.org This is crucial for understanding potential off-target effects and for identifying opportunities for developing multi-targeted therapies. biorxiv.org Recent studies have used computational approaches to compare the kinase off-target profiles of Luminespib and another Hsp90 inhibitor, ganetespib (B611964). biorxiv.orgresearchgate.net
Development of Isotype-Specific Molecular Imaging Probes for Hsp90 (e.g., PET Probes)
To non-invasively visualize and quantify Hsp90 expression and target engagement in vivo, molecular imaging probes, particularly for Positron Emission Tomography (PET), are being developed. kuleuven.be PET imaging with Hsp90-targeted radiotracers can provide valuable information for patient selection, treatment monitoring, and dose optimization. kuleuven.bekuleuven.be
Several PET probes targeting Hsp90 have been developed, often based on the structures of known Hsp90 inhibitors. nih.gov For example, [11C]NMS-E973 has been evaluated as a PET tracer for visualizing Hsp90 in vivo. kuleuven.be While not a direct derivative of Luminespib, the development of such probes is crucial for the entire class of Hsp90 inhibitors. The goal is to develop tracers that can selectively image different Hsp90 isoforms, such as the cytosolic HSP90α and HSP90β, which are implicated in neurodegenerative diseases. nih.gov
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) in Preclinical Research
To gain a comprehensive understanding of the cellular response to Luminespib, researchers are increasingly integrating data from multiple "omics" platforms, including transcriptomics and proteomics. tandfonline.com
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how Hsp90 inhibition alters gene expression. For example, transcriptomics-based screening has been used to identify compounds that induce a "youthful" transcriptional state, with Hsp90 inhibitors being among the top candidates.
Proteomics , the large-scale study of proteins, is particularly relevant for Hsp90 inhibitors, as their mechanism of action involves the degradation of client proteins. nih.gov Quantitative proteomic studies using techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) have been used to map the global changes in the proteome following Hsp90 inhibition. nih.govplos.org These studies have confirmed the downregulation of many kinases and proteins involved in the DNA damage response. nih.gov Integrating proteomic data with other omics data can provide a more complete picture of the cellular pathways affected by Luminespib. tandfonline.com
Identification of Novel Biological Interactions and Unexplored Therapeutic Applications in Model Systems
Preclinical research in various model systems continues to uncover novel biological interactions and potential new therapeutic applications for Luminespib. For instance, studies in hepatocellular carcinoma models have shown that Luminespib can induce molecular changes in β-catenin cleavage and increase the expression of proteins like p53, suggesting mechanisms to overcome resistance. researchgate.net
Furthermore, the role of Hsp90 in cellular processes beyond cancer is an active area of investigation. The identification of Hsp90 inhibitors as potential "geroprotectors" that can defer aging in model organisms like C. elegans opens up entirely new avenues for therapeutic exploration.
Comparative Studies with Other Hsp90 Inhibitors in Preclinical Development
Luminespib is one of several Hsp90 inhibitors that have been evaluated in clinical trials. mdpi.com Comparative preclinical studies are essential to understand the unique properties of Luminespib relative to other inhibitors. These studies often compare efficacy, selectivity, and off-target effects.
For example, a recent study computationally and experimentally compared the kinase cross-pharmacology of Luminespib and ganetespib, revealing that ganetespib has a more significant kinase polypharmacology. biorxiv.org Such comparative analyses are crucial for defining the distinct therapeutic profiles of different Hsp90 inhibitors and for guiding their clinical development.
Below is an interactive data table summarizing key Hsp90 inhibitors mentioned in this article.
| Compound Name | Class/Origin | Key Research Finding |
| Luminespib (NVP-AUY922) | Isoxazole (B147169) resorcinol (B1680541) | Potent Hsp90 inhibitor with broad preclinical and clinical investigation. mdpi.comebi.ac.uk |
| Ganetespib | Resorcinol derivative | Shows greater kinase polypharmacology compared to Luminespib. biorxiv.org |
| Onalespib (AT13387) | Resorcinol derivative | Shows significant retention effect in non-small-cell lung cancer models. mdpi.com |
| Tanespimycin | Geldanamycin (B1684428) inhibitor | Preclinical activity in EGFR- and ERBB2-mutated cell lines. aacrjournals.org |
| [11C]NMS-E973 | PET tracer | Evaluated for in vivo visualization of Hsp90. kuleuven.be |
| CCT018159 | HTS hit | Hit compound from the drug discovery project that led to Luminespib. biorxiv.org |
| VER-49009 | Lead compound | Lead compound from the drug discovery project that led to Luminespib. biorxiv.org |
| SNX-2112 | Benzamide derivative | Clinically advanced Hsp90 inhibitor from a different chemical class. biorxiv.org |
| BIIB021 | Purine derivative | Clinically advanced Hsp90 inhibitor. biorxiv.org |
| PU-H71 | Purine derivative | Clinically advanced Hsp90 inhibitor. biorxiv.org |
| Novobiocin | Coumarin antibiotic | Early Hsp90 C-terminal domain inhibitor. nih.gov |
Q & A
Q. What is the molecular mechanism of action of luminespib mesylate anhydrous as an Hsp90 inhibitor?
this compound binds to the ATP-binding pocket of Hsp90 with high affinity, disrupting its chaperone function. This inhibition leads to proteasomal degradation of oncogenic client proteins (e.g., HER2, BRAF) and upregulates Hsp72, a stress-response protein that serves as a pharmacodynamic biomarker . Methodologically, researchers can validate Hsp90 inhibition using ATPase activity assays and quantify client protein degradation via Western blotting in tumor cell lines (e.g., colorectal, pancreatic models) .
Q. What are standard experimental models for evaluating luminespib’s antitumor efficacy?
Preclinical studies commonly use human tumor xenografts in immunodeficient mice (e.g., MC38 colorectal, CT26 pancreatic models) to assess tumor growth inhibition. Dose-response relationships should be established using pharmacokinetic (PK) profiling to correlate plasma/tissue drug levels with Hsp72 elevation, a surrogate marker of target engagement .
Q. Which signaling pathways are most impacted by luminespib-mediated Hsp90 inhibition?
Luminespib perturbs multiple oncogenic pathways, including PI3K-Akt, MAPK, and hormone receptor signaling, due to the dependency of key kinases (e.g., AKT, RAF) on Hsp90 for stability. Transcriptomic analysis (RNA-seq) of treated cells can identify pathway-specific gene expression changes, validated via phospho-proteomic arrays .
Advanced Research Questions
Q. How can researchers design combination therapies to enhance luminespib’s efficacy while mitigating toxicity?
Co-administration with caspase inhibitors (e.g., emricasan) synergistically activates the cGAS/STING pathway, increasing interferon-β (IFN-β) production and antitumor immunity. Methodologically, evaluate synergy using Bliss independence models in vitro and monitor mtDNA release via qPCR. In vivo, use dual-treatment cohorts to assess IFN-β upregulation and tumor-infiltrating lymphocyte (TIL) recruitment .
Q. How should contradictions in tissue-specific toxicity data (e.g., ocular toxicity) be addressed?
Luminespib’s retinal accumulation, observed in phase I trials, contrasts with newer Hsp90 inhibitors like pimitespib. To resolve this, conduct comparative tissue distribution studies in rats using radiolabeled luminespib, focusing on blood-retina barrier penetration. Histopathological analysis of retinal layers and electroretinography (ERG) can quantify toxicity .
Q. What methodologies ensure batch-to-batch consistency in synthesizing this compound?
Employ single-crystal X-ray diffraction (SCXRD) to confirm anhydrous form purity and hydrogen-bonding patterns. Pair this with differential scanning calorimetry (DSC) to detect polymorphic impurities. Analytical HPLC with charged aerosol detection (CAD) ensures stoichiometric consistency of the mesylate counterion .
Q. How can pharmacokinetic challenges (e.g., rapid clearance) be mitigated in preclinical models?
Use sustained-release formulations (e.g., PEGylated nanoparticles) to prolong plasma half-life. Validate efficacy via serial tumor biopsies in xenograft models, measuring client protein degradation and Hsp72 levels over extended periods. Compare results to conventional dosing regimens .
Q. What strategies identify synergistic drug interactions with luminespib in resistant tumors?
High-throughput screening of kinase inhibitor libraries paired with luminespib can uncover resistance-breaking combinations. Prioritize candidates using transcriptomic clustering (e.g., GSEA for apoptosis pathways) and validate in 3D spheroid models mimicking tumor microenvironment complexity .
Q. How do researchers distinguish between on-target and off-target effects in luminespib-treated models?
Use isogenic cell lines with CRISPR-mediated Hsp90 mutations to confirm on-target effects. Off-target profiling via kinome-wide selectivity assays (e.g., KINOMEscan) identifies secondary interactions. Cross-validate findings with structurally distinct Hsp90 inhibitors (e.g ganetespib) .
Q. What experimental approaches reconcile discrepancies between in vitro and in vivo efficacy data?
Integrate microdialysis to measure free drug concentrations in tumor interstitial fluid versus plasma. Use patient-derived organoids (PDOs) to bridge in vitro and in vivo results, assessing luminespib’s penetration into hypoxic tumor cores via mass spectrometry imaging (MSI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
